
1-Pentylpyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
1-Pentylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Pentylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pentylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity : Novel pyrimidine-2,4-(1H,3H)-diones have been synthesized and screened for their antimicrobial profile. Compounds OBP01, OBP02, and OBP03, for instance, have shown significant activity against B. subtilis (Gram-positive) and E. coli (Gram-negative) bacteria, as well as anti-fungal activity against Aspergillus niger and Penicillium marneffei (Sharma, Shrivastava, Singla, & Bhat G, 2011).
Free Radical Oxidation Study : Pyrimidine-based medicines, particularly derivatives of pyrimidine bases, have been studied for their effects on free radical oxidation processes in whole blood and bone marrow. These compounds have shown potential in enhancing the body's adaptive capabilities and protective effects under extreme conditions (Meshcheryakova et al., 2022).
Synthesis of Pyrimido[4,5-d]pyrimidones : Research has focused on the transformation of enaminouracil to create pyrimido[4,5-d]pyrimidin-2,4-dione ring systems, demonstrating the versatility of pyrimidine derivatives in synthetic chemistry (Hamama, Ismail, Al-Saman, & Zoorob, 2012).
ADME Properties of Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones : A study developed a synthesis method for these compounds and evaluated their biopharmaceutical properties. This research highlights the significance of structural diversity in determining the pharmacokinetic and pharmacodynamic properties of pyrimidine derivatives (Jatczak et al., 2014).
Synthesis and Herbicidal Activities : Certain 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds have shown promising herbicidal activities, opening avenues for agricultural applications of pyrimidine derivatives (Huazheng, 2013).
Optical and Nonlinear Optical Applications : Pyrimidine-based bis-uracil derivatives have been explored for their potential in optical and nonlinear optical (NLO) device fabrications, underscoring the utility of these compounds in advanced material sciences (Mohan et al., 2020).
Anticancer Activities : Biscoumarin-pyrimidine conjugates have been identified as potent anticancer agents, highlighting the potential of pyrimidine derivatives in therapeutic applications (Reddy et al., 2020).
Propiedades
IUPAC Name |
1-pentylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-3-4-6-11-7-5-8(12)10-9(11)13/h5,7H,2-4,6H2,1H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBINAACASKEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=CC(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentylpyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



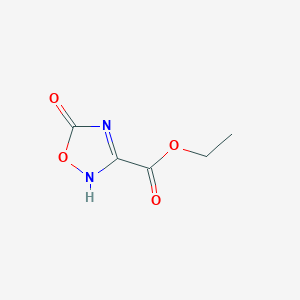
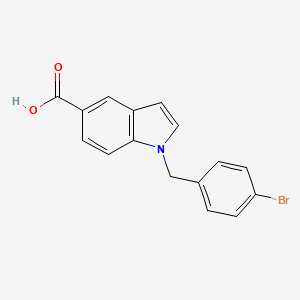
![Butyl[(2-chloro-6-nitrophenyl)methyl]amine](/img/structure/B7893887.png)
amine](/img/structure/B7893891.png)
![(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B7893892.png)
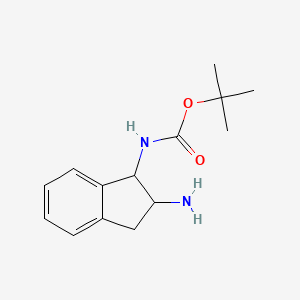
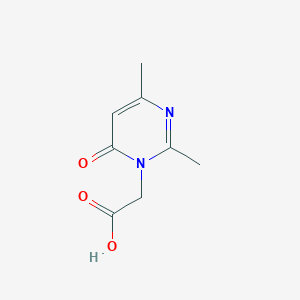

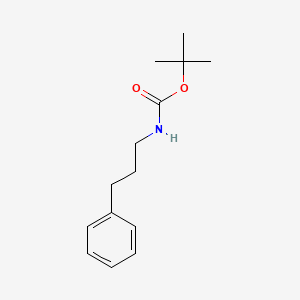
![tert-butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate](/img/structure/B7893940.png)
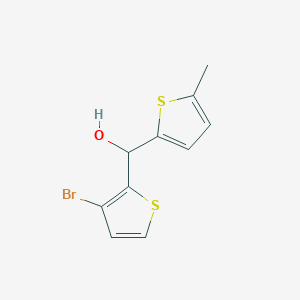
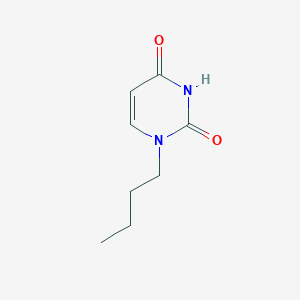
![(2S,4R)-4-hydroxy-1-[(2S)-pyrrolidin-1-ium-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B7893965.png)
